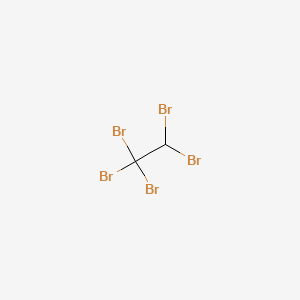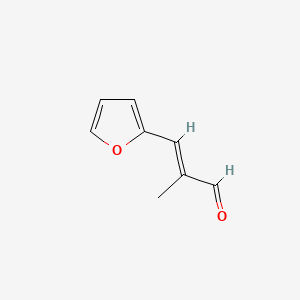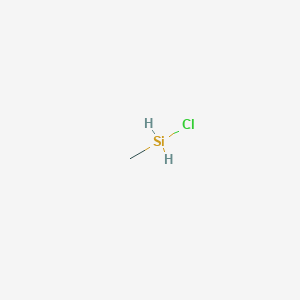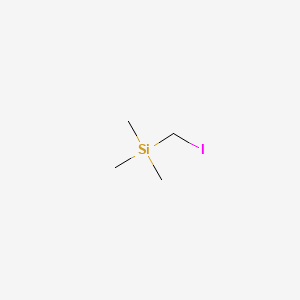
碘甲基三甲基硅烷
描述
(Iodomethyl)trimethylsilane, also known as (Trimethylsilyl)methyl iodide, is an organosilicon compound with the molecular formula (CH₃)₃SiCH₂I. It is a colorless to pale yellow liquid that is used as a versatile reagent in organic synthesis. The compound is known for its ability to introduce the trimethylsilyl group into various substrates, making it valuable in the preparation of silyl-protected intermediates and other organosilicon compounds.
科学研究应用
(Iodomethyl)trimethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of silyl-protected intermediates, which are crucial in multi-step organic synthesis.
Biology: It is employed in the modification of biomolecules to introduce silyl groups, which can enhance the stability and solubility of the molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, including silicone-based products.
作用机制
Target of Action
(Iodomethyl)trimethylsilane is a versatile reagent used in various organic reactions . Its primary targets are organic compounds containing oxygen . It is used for the N-alkylation of amides , and in a reaction sequence to prepare unstabilized ylides for [2+3]-cycloadditions .
Mode of Action
(Iodomethyl)trimethylsilane interacts with its targets by reacting readily with organic compounds containing oxygen, forming a strong silicon-oxygen bond . This interaction results in the dealkylation of compounds like lactones, ethers, acetals, and carbamates .
Biochemical Pathways
The action of (Iodomethyl)trimethylsilane affects the biochemical pathways involved in the synthesis of silyl imino esters, alkyl, and alkenyl silanes . It also acts as a Lewis acid catalyst and as a reducing agent in many organic reactions .
Pharmacokinetics
It is known that the compound has a density of 1443 g/mL at 25 °C (lit) , and a boiling point of 139-141 °C (lit.) .
Result of Action
The molecular and cellular effects of (Iodomethyl)trimethylsilane’s action include the cleavage of ethers, esters, carbamates, ketals, and lactones . It also results in the introduction of the TMS group, for example, TMS enol ethers .
准备方法
Synthetic Routes and Reaction Conditions: (Iodomethyl)trimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with methyl iodide in the presence of a base such as sodium iodide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the reagents.
Industrial Production Methods: In industrial settings, the production of (Iodomethyl)trimethylsilane involves similar synthetic routes but on a larger scale. The reaction is carried out in specialized reactors that ensure the purity and yield of the product. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
化学反应分析
Types of Reactions: (Iodomethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Addition Reactions: It can add to multiple bonds, such as alkenes and alkynes, to form new carbon-silicon bonds.
Deprotection Reactions: It is used to remove protecting groups in organic synthesis.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can be used to facilitate certain reactions.
Solvents: Reactions are typically carried out in aprotic solvents like dichloromethane or tetrahydrofuran.
Major Products:
Silyl Ethers: Formed when (Iodomethyl)trimethylsilane reacts with alcohols.
Silyl Amides: Formed when it reacts with amines.
Silyl Thioethers: Formed when it reacts with thiols.
相似化合物的比较
Iodotrimethylsilane: Similar in structure but used primarily for dealkylation and as a reducing agent.
Bromotrimethylsilane: Used for similar purposes but with different reactivity due to the presence of bromine.
Chlorotrimethylsilane: Commonly used for introducing the trimethylsilyl group but with different reactivity compared to (Iodomethyl)trimethylsilane.
Uniqueness: (Iodomethyl)trimethylsilane is unique due to its ability to act as both a nucleophile and an electrophile, making it versatile in various synthetic applications. Its reactivity with oxygen-containing compounds and its role in forming stable silicon-oxygen bonds set it apart from other similar compounds.
属性
IUPAC Name |
iodomethyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11ISi/c1-6(2,3)4-5/h4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNYXGQMDSRJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ISi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70194900 | |
| Record name | (Iodomethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4206-67-1 | |
| Record name | (Iodomethyl)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4206-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Iodomethyl)trimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004206671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Iodomethyl)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70194900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (iodomethyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.931 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


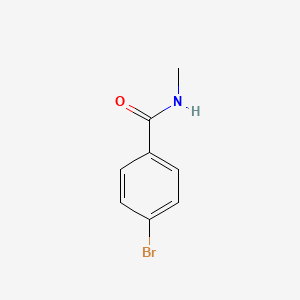
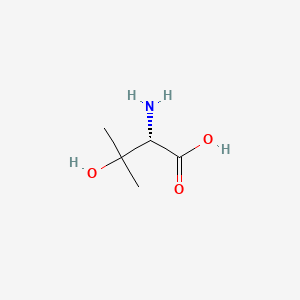
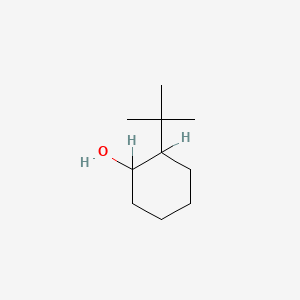
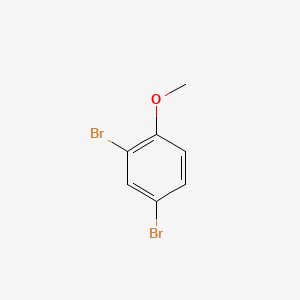
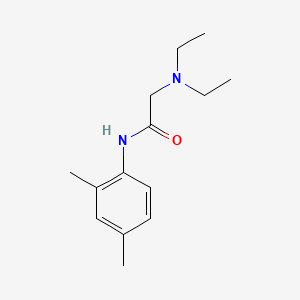
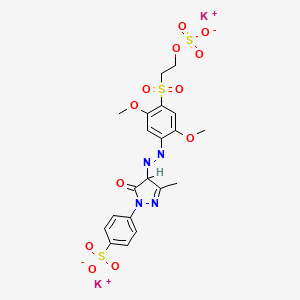
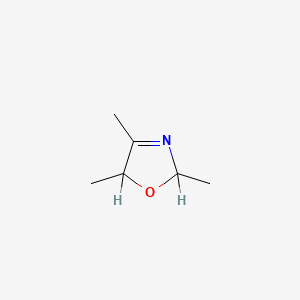
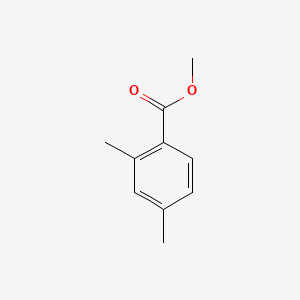


![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(diethylamino)-2'-[(2,4-dimethylphenyl)amino]-3'-methyl-](/img/structure/B1585511.png)
